2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde
Description
This compound features a partially saturated bicyclic core (imidazo[1,2-a]pyridine) with a trifluoromethyl (CF₃) group at position 2 and a carbaldehyde (-CHO) at position 3. The 5H,6H,7H,8H designation indicates hydrogenation of the pyridine ring, reducing aromaticity and increasing conformational flexibility. The CF₃ group enhances lipophilicity and electron-withdrawing effects, while the carbaldehyde provides a reactive site for nucleophilic additions or further derivatization .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUVZSBZVZFFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with trifluoroacetaldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalytic hydrogenolysis and other advanced techniques may be employed to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde group serves as a primary reactive site, undergoing nucleophilic additions under controlled conditions:
Key Reactions:
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Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., methylmagnesium bromide) to form secondary alcohols. The trifluoromethyl group enhances electrophilicity, accelerating reaction rates .
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Hydrazine Condensation : Forms hydrazones when treated with hydrazine derivatives (e.g., phenylhydrazine). These products are precursors for heterocyclic scaffolds in medicinal chemistry.
Example Reaction:
Oxidation and Reduction Reactions
The aldehyde group participates in redox transformations:
Oxidation:
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Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, enabling further functionalization (e.g., peptide coupling).
Reduction:
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Primary Alcohol Formation : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction yields the corresponding alcohol, retaining the imidazo[1,2-a]pyridine core.
Reagent Comparison:
| Reaction Type | Reagent | Product | Yield* |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | 70–85% |
| Reduction | NaBH₄/EtOH | 3-(Hydroxymethyl)imidazo derivative | 80–90% |
*Yields estimated from analogous reactions in literature.
Condensation Reactions
The aldehyde participates in Schiff base formation and cyclocondensation:
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Schiff Base Synthesis : Reacts with primary amines (e.g., aniline) to form imines, useful in ligand design .
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Heterocyclic Ring Formation : Condenses with β-ketoesters or thioureas to generate pyrimidine or thiazole-fused imidazo derivatives .
Mechanistic Insight :
The trifluoromethyl group stabilizes intermediates via inductive effects, directing regioselectivity in cyclization steps .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient imidazo[1,2-a]pyridine ring undergoes EAS at specific positions:
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Nitration : Occurs at position 6 of the pyridine ring using HNO₃/H₂SO₄, confirmed by X-ray crystallography .
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Halogenation : Bromination (Br₂/FeCl₃) selectively targets position 5, forming 5-bromo derivatives.
Regioselectivity Drivers :
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Trifluoromethyl group deactivates the ring, favoring meta-substitution.
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Steric hindrance from the aldehyde group limits reactivity at position 3 .
Cyclization and Cross-Coupling Reactions
The compound serves as a building block in transition-metal-catalyzed reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄) to form biaryl derivatives, expanding π-conjugation.
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Click Chemistry : Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides, forming triazole-linked hybrids.
Applications :
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Triazole derivatives exhibit enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactivity
UV irradiation induces unique transformations:
Scientific Research Applications
Medicinal Chemistry
1.1 Antimycobacterial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A focused library screening identified imidazo[1,2-a]pyridine derivatives as selective inhibitors of this pathogen. The structure-activity relationship (SAR) studies indicated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance antimycobacterial properties without affecting activity against gram-positive or gram-negative bacteria .
1.2 Anticancer Properties
Research has also indicated promising anticancer activities for derivatives of this compound. For instance, certain imidazo[1,2-a]pyridine analogs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compounds demonstrated IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Synthetic Applications
2.1 Green Chemistry Approaches
The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives has been achieved through environmentally friendly methods. Recent advancements include a domino A3-coupling reaction catalyzed by copper(II) salts, which offers a high yield and reduces waste compared to traditional synthetic routes . These methods align with the principles of green chemistry by minimizing hazardous reagents and solvents.
2.2 Versatile Building Blocks
This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability in drug candidates. Researchers have utilized it to construct complex molecular architectures through various coupling reactions and functionalization strategies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Studies have shown that modifications at various positions on the imidazo ring can significantly influence their potency and selectivity against specific biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Structure Activity Relationship | Antimycobacterial | Identified selective inhibitors of Mycobacterium tuberculosis with optimized physicochemical properties. |
| Anticancer Activity | Cancer Cell Lines | Demonstrated significant cytotoxicity against MCF-7 and NCI-H460 with low IC50 values. |
| Green Synthesis Method | Synthetic Chemistry | Developed an efficient method using copper(II) catalysis for synthesizing derivatives with high yields. |
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Functional Group Positioning
The table below summarizes key structural and synthetic differences among analogous compounds:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The CF₃ group (Main compound) exerts a stronger electron-withdrawing effect than Cl (), increasing the electrophilicity of the carbaldehyde. In contrast, alkyl groups (e.g., i-Pr in ) enhance lipophilicity without significant electronic effects . The amino group in ’s compound introduces basicity and electron donation, altering reactivity compared to the CF₃-containing analog .
Functional Group Reactivity: Carbaldehydes (Main, ) enable nucleophilic additions (e.g., Schiff base formation), while carboxylic acids () offer hydrogen-bonding and salt-forming capabilities . The cyano group () engages in dipolar interactions and serves as a precursor for further transformations (e.g., hydrolysis to amides) .
Ring Saturation :
- Partially saturated rings (Main compound, ) increase solubility in polar solvents compared to fully aromatic analogs (). Reduced aromaticity may also modulate biological target interactions .
Biological Activity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8F3N3O
- Molecular Weight : 219.21 g/mol
- CAS Number : 1694748-87-2
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound has shown promising results in several areas:
- Antimicrobial Activity
- Anticancer Potential
- Enzyme Inhibition
Case Study 1: Antitubercular Activity
In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antitubercular properties. Among these, compounds with structural modifications similar to this compound showed MIC values as low as 0.10 μM against Mtb . The study emphasized the importance of specific substituents in enhancing biological activity.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. Compounds were tested against various cancer cell lines including HeLa and MCF-7. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 7.01 μM for HeLa cells), suggesting significant cytotoxic effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways and cell signaling.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Alteration of Gene Expression : The compound may influence the expression of genes related to drug resistance and cell survival.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. For example:
Q & A
Q. What are the optimal synthetic routes for 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde?
The synthesis typically involves a multi-step approach:
- Condensation and cyclization : Reacting 2-aminopyridine derivatives with trifluoromethyl ketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
- Formylation : Introducing the aldehyde group at the 3-position via Vilsmeier-Haack reaction or using formylating agents like DMF/POCl₃.
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the carbaldehyde derivative . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing trifluoromethyl group.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the scaffold and substituents. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR.
- IR Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹).
- X-ray crystallography : Resolves conformational details (e.g., planarity of the imidazo ring, hydrogen-bonding networks). SHELX software is widely used for refinement .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and formula.
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water due to the trifluoromethyl group’s hydrophobicity.
- Stability : Sensitive to strong bases or nucleophiles due to the aldehyde’s electrophilicity. Store under inert gas at low temperatures .
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, critical for biological assays .
Advanced Research Questions
Q. How does the trifluoromethyl group impact structure-activity relationships (SAR) in related imidazo[1,2-a]pyridines?
The trifluoromethyl group:
- Modulates electronic effects : Withdraws electron density, stabilizing the imidazo ring and altering reactivity at the 3-carbaldehyde position.
- Enhances metabolic stability : Reduces oxidative degradation in vivo compared to methyl or chloro analogs.
- Influences binding affinity : In antimicrobial studies, trifluoromethyl derivatives show 2–5× higher potency than non-fluorinated analogs (Table 1) .
Table 1 : Biological activity of imidazo[1,2-a]pyridine derivatives
| Compound | Substituent | IC₅₀ (Antimicrobial) | Reference |
|---|---|---|---|
| 3-Carbaldehyde | CF₃ | 12 µM | |
| 3-Carboxylic acid | COOH | 45 µM | |
| 3-Methanol | CH₂OH | 28 µM |
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
- Conformational flexibility : X-ray structures (e.g., ) reveal that planar imidazo rings favor π-stacking with biological targets, while non-planar conformers reduce binding.
- Impurity profiles : Chromatographic traces and crystallinity data (via PXRD) identify byproducts (e.g., oxidation of aldehyde to carboxylic acid) that skew bioassay results .
- Solvent effects : Hydration states in crystal structures (e.g., ’s hydrogen-bonding networks) suggest solubility limitations in aqueous assays .
Q. What strategies optimize experimental design for studying its interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
- NMR titration : Monitors chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins to map binding sites .
- In vitro assays : Include positive controls (e.g., known kinase inhibitors) and counter-screens against related targets to assess selectivity .
Q. How can conflicting data on its stability under physiological conditions be addressed?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via HPLC-MS.
- Protecting group strategies : Temporarily mask the aldehyde as an acetal during storage or delivery, then cleave it in situ .
- Comparative studies : Contrast stability with analogs lacking the trifluoromethyl group to isolate its role in decomposition pathways .
Methodological Notes
- Contradictory evidence : Some studies report higher solubility for trifluoromethyl derivatives (), while others note limited aqueous solubility (). This may reflect differences in counterions or crystallinity.
- Advanced tools : SHELX refinements () and DFT calculations (absent in provided evidence but recommended) can resolve electron-density ambiguities in crystallographic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
